molecular formula C11H9FN2O2 B1440063 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one CAS No. 1219566-14-9

6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No. B1440063
M. Wt: 220.2 g/mol
InChI Key: UYMYEULBVQXUQF-UHFFFAOYSA-N
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Description

6-(2-Fluoro-4-methoxyphenyl)pyridazin-3(2H)-one is a chemical compound with the CAS Number: 1219566-14-9 . Its molecular weight is 220.2 . The IUPAC name for this compound is 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one . The InChI code for this compound is 1S/C11H9FN2O2/c1-16-7-2-3-8(9(12)6-7)10-4-5-11(15)14-13-10/h2-6H,1H3,(H,14,15) .


Molecular Structure Analysis

The molecular structure of 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one can be represented by the InChI code 1S/C11H9FN2O2/c1-16-7-2-3-8(9(12)6-7)10-4-5-11(15)14-13-10/h2-6H,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

The compound 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one has a molecular weight of 220.2 . It is recommended to be stored at a temperature between 28 C .

Scientific Research Applications

Synthesis and Chemical Properties

Several studies have focused on the synthesis of pyridazinone derivatives, showcasing their versatile chemical properties and potential as scaffolds for further pharmacological investigation. For instance, Daoui et al. (2019) examined the crystal structure of a pyridazin-3(2H)-one derivative, highlighting its molecular interactions and potential for further chemical modifications (Daoui et al., 2019). Similarly, Pattison et al. (2009) discussed the use of trifluoropyridazin-3(2H)-one as a scaffold for the synthesis of various disubstituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution processes (Pattison et al., 2009).

Biological Activities and Potential Therapeutic Applications

The biological activities of pyridazinone derivatives have been extensively studied, with several compounds showing promising analgesic, anti-inflammatory, anticancer, and antinociceptive effects. Gökçe et al. (2005) synthesized Mannich bases of arylpyridazinones, finding significant analgesic and anti-inflammatory activities without gastric ulcerogenic effects, suggesting a favorable profile for therapeutic use (Gökçe et al., 2005). Sharma and Bansal (2016) developed 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones with potential anti-inflammatory and analgesic activities, highlighting their COX-2 selectivity and sparing of cardiovascular and ulcerogenic side effects (Sharma & Bansal, 2016).

Antioxidant and Anticancer Activities

Mehvish and Kumar (2022) synthesized a new series of 3(2H)-one pyridazinone derivatives with potential antioxidant activity, evaluated through in-vitro assays, suggesting their use as potent antioxidants (Mehvish & Kumar, 2022). Kamble et al. (2015) explored the anticancer, antiangiogenic, and antioxidant properties of new pyridazin-3(2H)-one derivatives, identifying compounds with significant inhibitory activity against human cancer cell lines and potential as antiangiogenic agents (Kamble et al., 2015).

Safety And Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-16-7-2-3-8(9(12)6-7)10-4-5-11(15)14-13-10/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMYEULBVQXUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NNC(=O)C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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